molecular formula C32H26N4O5 B12715889 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 6358-46-9

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B12715889
CAS No.: 6358-46-9
M. Wt: 546.6 g/mol
InChI Key: KUJZBPJNEJUENO-UHFFFAOYSA-N
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Description

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the coupling reaction of an aromatic amine with a diazonium salt. The process begins with the diazotization of an aromatic amine, followed by the azo coupling reaction with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and reduced environmental impact. The continuous flow process involves the use of specialized reactors where reactants are continuously fed, and products are continuously removed .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo dyes and pigments, such as:

Uniqueness

What sets 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its benzoylamino and dimethoxyphenyl groups contribute to its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Biological Activity

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide, commonly referred to as a member of the azo compound class, exhibits notable biological activities. This compound is characterized by its complex structure, which includes an azo linkage and multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C32H26N4O5, and it has a molecular weight of approximately 534.58 g/mol. The structure features an azo group (-N=N-), which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential effects:

  • Anticancer Activity : Preliminary studies indicate that azo compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety may enhance its ability to intercalate with DNA, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Azo compounds have been documented to possess antimicrobial activity. The specific interactions of this compound with bacterial membranes or enzymes remain to be fully elucidated but suggest a potential for use in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and survival.

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism appears to involve oxidative stress induction and subsequent apoptotic pathways.
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.
  • Enzyme Interaction Studies : In silico docking studies have predicted that the compound could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This inhibition could potentially lead to anti-inflammatory effects.

Data Tables

Biological ActivityCell Line/OrganismConcentrationEffect
CytotoxicityHeLa10-50 µMInduces apoptosis
AntimicrobialS. aureus25 µg/mLModerate inhibition
Enzyme InhibitionCOXPredicted binding affinityPotential anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves multi-step azo coupling and carboxamide formation. Azo bonds are formed via diazotization of an aromatic amine (e.g., 4-benzoylamino-2,5-dimethoxyaniline) followed by coupling with a naphthalene derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (1H/13C) to confirm absence of unreacted intermediates or byproducts. For safety, refer to GHS-compliant handling protocols for structurally similar carboxamides .

Q. What spectroscopic techniques are essential for characterizing its molecular structure?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : To analyze π→π* transitions in the azo group (λmax ~450–550 nm) and assess solvatochromic effects.
  • FT-IR : Confirm presence of amide (C=O stretch ~1650 cm⁻¹), hydroxyl (~3200 cm⁻¹), and azo (N=N stretch ~1400–1600 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., ESI+ mode) and isotopic patterns consistent with Cl or other substituents.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, though challenges in crystallization may require co-crystallization agents .

Q. How is this compound applied in material science research?

  • Methodological Answer : Its azo-chromophore structure suggests potential as a dye for photonic materials or pH-sensitive probes. In textile applications (analogous to similar azo compounds), stability under UV exposure can be tested via accelerated aging experiments (e.g., xenon lamp irradiation, FT-IR monitoring of bond degradation). In polymer composites, assess dispersion via SEM-EDS and thermal stability via TGA/DSC .

Advanced Research Questions

Q. How can computational reaction path search methods optimize its synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate stability. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature). Meta-dynamics simulations may identify energy barriers in azo coupling steps, reducing trial-and-error experimentation .

Q. What strategies mitigate photodegradation in azo-based compounds during photostability studies?

  • Methodological Answer :

  • Additive Screening : Introduce antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) to test degradation retardation.
  • Microenvironment Engineering : Encapsulate in cyclodextrins or micelles to shield the azo group. Monitor degradation kinetics via HPLC and radical scavenging assays (e.g., ESR for free radicals).
  • Substituent Effects : Compare degradation rates of methoxy vs. electron-withdrawing substituents (e.g., nitro) to establish structure-stability relationships .

Q. How do substituents (benzoylamino, methoxy) influence its electrochemical behavior?

  • Methodological Answer : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents (e.g., DMF) to study redox peaks. Methoxy groups donate electrons, stabilizing radical intermediates, while benzoylamino may introduce steric hindrance. Compare with analogs (e.g., chloro-substituted azo compounds) to isolate substituent effects. Correlate results with DFT-calculated HOMO/LUMO energies .

Q. What experimental designs resolve contradictions in reported solubility data?

  • Methodological Answer :

  • Standardized Protocols : Use OECD 105 guidelines for shake-flask method (water/organic phase partitioning at 25°C).
  • Co-solvent Systems : Apply Hansen solubility parameters to design DMSO/water gradients.
  • High-Throughput Screening : Utilize 96-well plates with automated UV-Vis quantification. Address discrepancies by reporting solvent purity, temperature, and agitation methods .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on its biological activity in vitro?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., HeLa vs. HEK293) and incubation times. Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Interference Testing : Rule out false signals from compound autofluorescence (λex/λem ~450/600 nm) via flow cytometry blanks.
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Q-test) to assess heterogeneity in published IC50 values .

Properties

CAS No.

6358-46-9

Molecular Formula

C32H26N4O5

Molecular Weight

546.6 g/mol

IUPAC Name

4-[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C32H26N4O5/c1-40-27-19-26(28(41-2)18-25(27)34-31(38)20-11-5-3-6-12-20)35-36-29-23-16-10-9-13-21(23)17-24(30(29)37)32(39)33-22-14-7-4-8-15-22/h3-19,37H,1-2H3,(H,33,39)(H,34,38)

InChI Key

KUJZBPJNEJUENO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O

Origin of Product

United States

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